molecular formula C13H10N2O5S2 B2819221 (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 7025-22-1

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2819221
CAS No.: 7025-22-1
M. Wt: 338.35
InChI Key: DTJBOBKXKKSBDK-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as NBPT, is a chemical compound that has gained attention in the scientific community due to its potential use as a nitrification inhibitor in agriculture.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Rahman et al. (2005) describes the synthesis of novel compounds related to (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, focusing on their stereochemistry and structural assignment (Rahman et al., 2005).
  • Andleeb et al. (2017) explored the supramolecular self-assembly of thioxothiazolidinone derivatives through a combination of experimental and theoretical analysis, highlighting the role of noncovalent interactions in stabilizing molecular structures (Andleeb et al., 2017).

Antimicrobial Activity

  • Pansaredattatraya et al. (2015) synthesized derivatives of this compound and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria, with some compounds showing comparable activity to standard drugs like Ampicillin (Pansaredattatraya & Devan, 2015).
  • Krátký et al. (2017) also investigated the antimicrobial properties of rhodanine-3-acetic acid derivatives, which are structurally related, and found significant activity against mycobacteria (Krátký et al., 2017).

Anticancer Activity

  • Buzun et al. (2021) synthesized novel thiazolidinone derivatives and evaluated their anticancer activity. They identified compounds with high antimitotic activity, effective against various cancer cell lines, including leukemia, colon cancer, and breast cancer (Buzun et al., 2021).
  • Another study by Pansare et al. (2017) focused on the synthesis of substituted acid derivatives of thiazolone and their in vitro evaluation for anticancer activity, revealing compounds with promising activity against breast cancer cell lines (Pansare, Shelke, & Shinde, 2017).

Other Applications

  • Mary et al. (2021) conducted spectroscopic analysis, DFT studies, and SERS of antimicrobial bioactive derivatives, which are crucial for understanding their potential in pharmaceutical applications (Mary et al., 2021).
  • Mishchenko et al. (2022) evaluated the anticonvulsant properties of a thiazolidinone derivative, suggesting its potential as a promising anticonvulsant agent (Mishchenko et al., 2022).

Properties

IUPAC Name

3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c16-11(17)4-5-14-12(18)10(22-13(14)21)7-8-2-1-3-9(6-8)15(19)20/h1-3,6-7H,4-5H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJBOBKXKKSBDK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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